molecular formula C3H3NOS2 B049660 Rhodanine CAS No. 141-84-4

Rhodanine

Cat. No. B049660
CAS RN: 141-84-4
M. Wt: 133.2 g/mol
InChI Key: KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Description

Rhodanine is a chemical compound that has garnered attention due to its wide spectrum of biological activities and its role as a privileged structure in pharmacological research. The synthesis methods of the rhodanine skeleton, while limited, have been developed to be straightforward, efficient, and atom economical (Pan et al., 2021).

Synthesis Analysis

The synthesis of rhodanine and its derivatives has been approached through various methods, including the catalyst-free synthesis of pseudopeptides containing rhodanine scaffolds using ultrasound irradiation in water (Shaabani & Hooshmand, 2018), and a one-pot, three-component synthesis starting from primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes (Attanasi et al., 2009).

Molecular Structure Analysis

The geometry of the rhodanine ring has been established through the X-ray crystal structure determination of rhodanine derivatives, providing detailed insights into the molecular structure of these compounds (Jabeen et al., 2009).

Chemical Reactions and Properties

Rhodanine exhibits a high reactivity due to its cyclic structure and electron-withdrawing groups, which make it active for various chemical reactions such as the Knoevenagel reaction. It has been used to initiate anionic ring-opening polymerization of thiirane to produce cyclic polythioethers, showcasing its versatility in constructing multicyclic polymers (Zhang et al., 2020).

Physical Properties Analysis

The crystal and molecular structures of rhodanine derivatives have been thoroughly characterized, detailing their physical properties and providing a solid foundation for understanding their behavior in various applications (Casas et al., 2001).

Chemical Properties Analysis

Rhodanine and its derivatives have been synthesized in environmentally friendly conditions using choline chloride: urea deep eutectic solvent, highlighting their chemical properties and potential for sustainable chemistry applications (Molnar et al., 2018).

Scientific Research Applications

  • Industrial, Biochemical, and Coordination Chemistry Applications : Rhodanine-based molecules are noted for their antioxidant properties, pharmacological and biological activities, and potential anticancer properties (Sundaram et al., 2018).

  • Drug Discovery and Molecular Binding : They offer a high density of interaction sites for polar interactions and hydrogen bonds, which is valuable in drug discovery (Mendgen et al., 2012).

  • Antibacterial Applications : Certain rhodanine derivatives show promise as novel antibacterial agents for pharmaceutical applications, water treatment, and preventing fish diseases in aquaculture (Rabeh, 2022).

  • Treatment of Diabetes and Related Complications : Rhodanine-based compounds are explored for potential applications in treating diabetes and diabetic complications (Tomašič & Mašič, 2009).

  • Medicinal Chemistry and Bioactivity : They have significant bioactivity and impact in drug discovery research, being useful in medicinal chemistry (Kargar Razi et al., 2020).

  • Anticancer Potential : Rhodanines have anticancer properties, and their structure-activity relationship helps design new effective small molecules with anticancer potential (Szczepański et al., 2022).

  • Broad Pharmacological Activities : They are considered privileged structures in pharmacological research due to their wide spectrum of biological activities (Pan et al., 2021).

  • Antiviral Properties : Rhodanine is known for its antiviral, anticancer, antimicrobial properties, and its increasing use in medicine (Mousavi et al., 2019). It has also been identified as a selective inhibitor of the multiplication of echovirus 12 (Eggers et al., 1970).

  • Clinical Studies and Therapy : Rhodanine has progressed to clinical studies and is used in therapy, showcasing various pharmacological activities including antibacterial, antiviral, and anticancer activities (Tomašič & Mašič, 2015).

  • Inhibition of Metallo-β-lactamase : Rhodanine hydrolysis leads to potent thioenolate-mediated metallo-β-lactamase inhibition, which is crucial for developing new types of clinically useful inhibitors (Brem et al., 2014).

  • Antimicrobial and Antiviral Agents : They are potential antimicrobial and antiviral agents due to their ability to interact with diverse protein targets (Chaurasyia et al., 2022), and exhibit strong activity against multidrug-resistant pathogens (Maddila et al., 2019).

  • Development of Bioactive Compounds : Rhodanine can be improved by alkylation and introduction of fluorine atoms to create highly bioactive compounds (Makki et al., 2019).

  • Activity Against Gram-positive Pathogens : Rhodanine derivatives show bactericidal activity against various Gram-positive pathogens, including strains resistant to common antibiotics (AbdelKhalek et al., 2016).

Safety And Hazards

Rhodanine is harmful if swallowed and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Rhodanine derivatives have grabbed the attention of researchers because of their broad range of pharmacological activities . They have been found to possess various biological activities, such as antidiabetic, antibacterial, antifungal, anti-infective, pesticidal, antimycobacterial, antineoplastic, and so on . Therefore

properties

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one
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InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
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InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=S)S1
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Molecular Formula

C3H3NOS2
Record name RHODANINE
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Related CAS

950981-11-0
Record name Polyrhodanine
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DSSTOX Substance ID

DTXSID4026002
Record name Rhodanine
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Molecular Weight

133.20 g/mol
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Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline]
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Solubility

>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
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Density

0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617
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Product Name

Rhodanine

Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL

CAS RN

141-84-4, 6913-23-1
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Melting Point

335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
16,500
Citations
D Kaminskyy, A Kryshchyshyn… - Expert Opinion on Drug …, 2017 - Taylor & Francis
Introduction: Rhodanines, as one of the 4-thiazolidinones subtypes, are recognized as privileged heterocycles in medicinal chemistry. The main achievements include the development …
Number of citations: 124 www.tandfonline.com
T Tomasic, LP Masic - Current Medicinal Chemistry, 2009 - ingentaconnect.com
Rhodanines, thiazolidine-2,4-diones and pseudothiohydantoins have become a very interesting class of heterocyclic compounds since the introduction of various glitazones and …
Number of citations: 317 www.ingentaconnect.com
T Tomašić, L Peterlin Mašič - Expert opinion on drug discovery, 2012 - Taylor & Francis
… of rhodanine-… –rhodanine complexes and a comparison of rhodanine and thiazolidine-2,4-dione moieties. Expert opinion: The biological activity of compounds possessing a rhodanine …
Number of citations: 184 www.tandfonline.com
NS Cutshall, C O'Day, M Prezhdo - Bioorganic & Medicinal Chemistry …, 2005 - Elsevier
… -4-one (rhodanine) core and typified by compound 5i (Fig. 1). Rhodanine-based molecules have … 4h Here, we report the results of a novel class of rhodanine-based small molecules that …
Number of citations: 234 www.sciencedirect.com
KH Inoue, AE Hagerman - Analytical biochemistry, 1988 - Elsevier
… The rhodanine assay has a sensitivity of 0.01 mg of gallic acid and a precision of _. 3 ?G (… the gallic acid-rhodanine complex (14). To determine whether rhodanine reacts with naturally …
Number of citations: 282 www.sciencedirect.com
SM Mousavi, M Zarei, SA Hashemi… - Artificial cells …, 2019 - Taylor & Francis
… rhodanine and its application in pharmacy and medicine. Some of the properties of rhodanine … , there is a significant increase in the use of rhodanine in medicine. In this review paper, it …
Number of citations: 101 www.tandfonline.com
S Maddila, S Gorle… - Expert Opinion on Drug …, 2020 - Taylor & Francis
… summarizes the status on rhodanine-based derivatives and … activity of molecules bearing a rhodanine scaffold needs to be … efficacy of rhodanine derivatives for different applications. …
Number of citations: 43 www.tandfonline.com
S Holliday, RS Ashraf, CB Nielsen… - Journal of the …, 2015 - ACS Publications
… In summary, a novel rhodanine flanked small molecule FBR was synthesized and its potential as an electron acceptor is demonstrated. The material is structurally simple and can be …
Number of citations: 510 pubs.acs.org
S Sharma, TK Bhat, RK Dawra - Analytical biochemistry, 2000 - Elsevier
A method for assay of microbial tannase (tannin acyl hydrolase) based on the formation of chromogen between gallic acid and rhodanine is reported. Unlike the previous protocols, this …
Number of citations: 336 www.sciencedirect.com
J Brem, SS Van Berkel, WS Aik, AM Rydzik… - Nature …, 2014 - nature.com
… -2 MBL by a rhodanine, which reveal that the rhodanine ring undergoes hydrolysis to … rhodanine led to observation of a ternary complex of MBL, a thioenolate fragment and rhodanine…
Number of citations: 132 www.nature.com

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